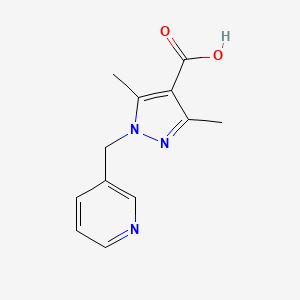

3,5-Dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves the condensation of appropriate precursors. Detailed synthetic routes can be found in the literature . Researchers have explored various methods to access this compound, including multicomponent reactions and cyclization strategies.

Molecular Structure Analysis

The molecular structure of 3,5-Dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-4-carboxylic acid consists of a pyrazole ring fused with a pyridine ring. The carboxylic acid group is attached to the pyrazole ring. The arrangement of atoms and bond angles can be visualized using computational tools or X-ray crystallography .

Aplicaciones Científicas De Investigación

Corrosion Inhibition

3,5-Dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-4-carboxylic acid has been evaluated for its potential as a corrosion inhibitor for carbon steel in acidic environments. Experimental studies utilizing weight loss and electrochemical polarization techniques have demonstrated the compound's effectiveness in reducing corrosion rates. The inhibition efficiency was found to increase with the concentration of the compound, reaching up to 93.5% at a specific concentration and decreasing with an increase in temperature. Electrochemical studies indicated that the compound retards both cathodic and anodic processes by adsorbing on the metal surface and blocking active corrosion sites. The results suggest a strong correlation between the inhibitive effect and the molecular structure of the compound, further supported by quantum chemical calculations and molecular dynamics simulation, indicating the formation of a protective layer on the surface of carbon steel and adherence to the Langmuir adsorption isotherm (D. B. Hmamou et al., 2015).

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Research on this compound has led to the development of coordination polymers and metal-organic frameworks (MOFs) with unique structural and functional properties. These compounds exhibit diverse structural types and have been characterized for their potential applications in gas adsorption, catalysis, and material science. The synthesized complexes display various dimensionalities and topologies, providing insights into the design and functionalization of new MOFs with specific chemical and physical properties (Hong Zhao et al., 2014).

Direcciones Futuras

: Dixit, D., Verma, P. K., & Marwaha, R. K. (2021). A review on ‘triazoles’: their chemistry, synthesis, and pharmacological potentials. Journal of the Iranian Chemical Society, 18(4), 2535–2565. Link : Crystal structure of bis (3,5-dimethyl-1-pyrazol-4-yl) terephthalic acid. Acta Crystallographica Section E: Crystallographic Communications, 79(1), o1. Link

Mecanismo De Acción

Target of Action

Similar pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It can be inferred that the compound interacts with its targets in a way that inhibits their function, leading to its antileishmanial and antimalarial effects .

Biochemical Pathways

Given its antileishmanial and antimalarial activities, it can be inferred that the compound affects the pathways related to the life cycle of leishmania and plasmodium species .

Result of Action

Similar compounds have shown to inhibit the growth of leishmania and plasmodium species, suggesting that this compound may have similar effects .

Propiedades

IUPAC Name |

3,5-dimethyl-1-(pyridin-3-ylmethyl)pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-8-11(12(16)17)9(2)15(14-8)7-10-4-3-5-13-6-10/h3-6H,7H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGLVZZCSKUSMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CN=CC=C2)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (1-methyl-2,4-dioxo-1,4,6,7-tetrahydro[1,3]thiazolo[2,3-f]purin-3(2H)-yl)acetate](/img/structure/B2609630.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2609634.png)

![N-(4-(diethylamino)-2-methylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2609639.png)

![N-[4-(5-Acetamido-3-methylpyrazol-1-yl)phenyl]-2-chloropropanamide](/img/structure/B2609640.png)

![1-(6-methyl-3-phenethyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B2609642.png)

![4-chloro-N-(4-methoxyphenethyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2609646.png)

![2-nitro-N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]benzenesulfonamide](/img/structure/B2609653.png)